Ethyl 3-ethylisoxazole-4-carboxylate
Description
The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. Among these, derivatives of isoxazole-4-carboxylate have emerged as significant subjects of academic and industrial research. These molecules, characterized by an isoxazole (B147169) ring functionalized with a carboxylate ester at the 4-position, serve as versatile building blocks in the synthesis of more complex chemical architectures.
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. researchgate.net This structural motif is of immense importance in chemistry for several reasons. The nitrogen-oxygen bond within the ring is relatively weak, making the isoxazole nucleus a useful synthetic intermediate that can be opened under various conditions to yield other functional groups. nih.gov
Furthermore, the isoxazole ring is considered a crucial "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.gov Its unique electronic and structural properties allow it to interact with biological targets, leading to a wide spectrum of therapeutic effects. Consequently, the isoxazole nucleus is found in numerous natural products and is a core component of many synthetic drugs. nih.gov The versatility and biological relevance of the isoxazole scaffold continue to drive research into its chemistry and applications.
Academic research on isoxazole carboxylate esters has largely concentrated on their synthetic utility and the exploration of their potential applications. These compounds are valuable intermediates for creating a variety of other molecules. google.com For instance, isoxazole carboxylate esters are key precursors in the synthesis of important pharmaceuticals, including certain synthetic penicillins. google.com
Modern synthetic chemistry has seen the development of novel and efficient methods for preparing these esters. Research has focused on regioselective synthesis to ensure the correct arrangement of substituents on the isoxazole ring. researchgate.net Advanced strategies such as domino isomerization reactions catalyzed by transition metals have been reported for the synthesis of isoxazole-4-carboxylic acid derivatives. acs.org Researchers also explore their use in cycloaddition reactions and as building blocks for more complex heterocyclic systems, such as 4-oxo-1,4-dihydropyridine-3-carboxylates. researchgate.netbeilstein-journals.org The ongoing development of synthetic methodologies highlights the sustained interest in this class of compounds for accessing new chemical entities.
The historical development of synthetic routes to 3,5-disubstituted isoxazole-4-carboxylates reflects the broader progress in organic synthesis. A notable advancement in this area was documented in a 1973 publication in Organic Syntheses by John E. McMurry. This work detailed a general and efficient method for preparing a range of 3,5-disubstituted-4-isoxazolecarboxylic esters, using Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate as the specific example. orgsyn.org
The procedure involves the reaction of an enamino ester (ethyl β-pyrrolidinocrotonate) with a primary nitro compound (1-nitropropane) in the presence of phosphorus oxychloride. orgsyn.org This method was highlighted for its ability to produce pure compounds, free from positional isomers, in good yields (68–71%). orgsyn.org This was a significant improvement over previously available methods, such as the chloromethylation and subsequent oxidation of a 4-unsubstituted isoxazole, which often suffered from low yields and the limited availability of starting materials. orgsyn.org Earlier patents, such as one from 1969, also described processes for preparing this class of compounds, underscoring their value as intermediates for producing clinically important synthetic penicillins like oxacillin (B1211168) and cloxacillin. google.com
Data Tables
Table 1: Physicochemical Properties of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53064-41-8 | chemsynthesis.com |
| Molecular Formula | C₉H₁₃NO₃ | chemsynthesis.com |
| Molecular Weight | 183.20 g/mol | |
| Boiling Point | 71-72 °C at 0.5 mmHg | chemsynthesis.com |
| Density | 1.066 g/mL at 25 °C |
| Refractive Index | n20/D 1.4630 | chemsynthesis.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-ethyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEORCTQTTTZSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Ethylisoxazole 4 Carboxylate and Analogues
Established Synthetic Pathways to 4-Isoxazolecarboxylic Esters
Traditional and well-established routes to 4-isoxazolecarboxylic esters often rely on the cyclization of acyclic precursors containing the requisite carbon and nitrogen framework. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) or its derivatives.
General Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylic Esters
A robust and general method for the preparation of pure 3,5-disubstituted-4-isoxazolecarboxylic esters, free from positional isomers, has been well-documented. orgsyn.org This approach is exemplified by the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate and is adaptable for a wide range of primary nitro compounds and enamino esters. orgsyn.org The adaptability of this method allows for the synthesis of the target compound, ethyl 3-ethylisoxazole-4-carboxylate, by selecting the appropriate starting materials. The key advantage of this pathway is its high regioselectivity, which circumvents the formation of isomeric byproducts often encountered in other isoxazole (B147169) synthesis methods. orgsyn.org
Cyclization Reactions of 2,4-Dioxobutanoates with Hydroxylamine
The reaction between a β-dicarbonyl compound and hydroxylamine is a classical and fundamental approach to the synthesis of the isoxazole ring. core.ac.uknih.gov In the context of this compound, a suitable precursor would be an appropriately substituted 2,4-dioxobutanoate. For instance, the synthesis of ethyl 5-methylisoxazole-4-carboxylate is achieved by reacting ethyl ethoxymethyleneacetoacetate with hydroxylamine. google.com This process involves the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
The general reaction scheme involves the condensation of hydroxylamine with a 1,3-dicarbonyl moiety. The nitrogen atom of hydroxylamine attacks one of the carbonyl groups, and the hydroxyl group of hydroxylamine subsequently attacks the other carbonyl group, leading to a cyclic intermediate that, upon dehydration, forms the stable isoxazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. nih.gov
Condensation-Cyclization Sequences
Condensation-cyclization sequences provide another versatile route to the isoxazole nucleus. These methods often involve the reaction of β-ketoesters with hydroxylamine hydrochloride. nih.gov For the synthesis of this compound, a plausible precursor would be ethyl 2-formyl-3-oxopentanoate. The reaction proceeds through the initial condensation of hydroxylamine with the more reactive aldehyde carbonyl group to form an oxime. This is followed by an intramolecular cyclization involving the ketone carbonyl and subsequent dehydration to furnish the isoxazole ring. The reaction conditions, particularly the pH, can be crucial in directing the outcome and yield of the desired isoxazole ester. nih.gov
1,3-Dipolar Cycloaddition Strategies
One of the most powerful and widely utilized methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.orgorganic-chemistry.org This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. This method is particularly advantageous for its high degree of convergence and control over regioselectivity.
Generation of Nitrile Oxides from Primary Nitro Compounds
Nitrile oxides are reactive intermediates that are typically generated in situ due to their propensity to dimerize. A common and effective method for their generation is the dehydration of primary nitroalkanes. orgsyn.org This can be achieved using various dehydrating agents, with phosphorus oxychloride or phenyl isocyanate being frequently employed. orgsyn.org For the synthesis of this compound, the required 1,3-dipole is propanenitrile oxide, which is generated in situ from 1-nitropropane. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the elimination of water. orgsyn.org
Table 1: Reagents for the Generation of Propanenitrile Oxide
| Precursor | Dehydrating Agent | Base | Resulting 1,3-Dipole |
| 1-Nitropropane | Phosphorus oxychloride | Triethylamine | Propanenitrile oxide |
| 1-Nitropropane | Phenyl isocyanate | Triethylamine | Propanenitrile oxide |
Regioselective 1,3-Dipolar Cycloaddition with Enamines
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a direct route to isoxazoles. However, to achieve the specific substitution pattern of this compound, an enamine can be used as an alkyne equivalent. orgsyn.org The reaction of a nitrile oxide with an enamine proceeds with high regioselectivity. orgsyn.org
In a well-established procedure for a related analogue, propanenitrile oxide (generated from 1-nitropropane) is reacted with an enamine, ethyl β-pyrrolidinocrotonate. orgsyn.org The cycloaddition occurs in a specific orientation, leading to a single positional isomer of the isoxazole product. orgsyn.org To synthesize the target compound, this compound, an enamine derived from ethyl 3-oxobutanoate (ethyl acetoacetate) but lacking the terminal methyl group would be required. This would be ethyl 3-(pyrrolidin-1-yl)acrylate. The reaction of this enamine with propanenitrile oxide would be expected to yield the desired product with high regioselectivity. The frontier molecular orbital (FMO) theory can be used to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the enamine and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide dictates the orientation of the cycloaddition. sciepub.com
Table 2: Key Components for the 1,3-Dipolar Cycloaddition Synthesis of this compound
| 1,3-Dipole Precursor | Enamine Precursor | Resulting Isoxazole |
| 1-Nitropropane | Ethyl 3-(pyrrolidin-1-yl)acrylate | This compound |
| 1-Nitropropane | Ethyl β-pyrrolidinocrotonate | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate orgsyn.org |
Formation and Transformation of Isoxazoline (B3343090) Intermediates
The synthesis of isoxazoles often proceeds through isoxazoline intermediates, which are five-membered heterocyclic rings containing one double bond. nih.gov These intermediates are typically formed via the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkenes. nih.govmdpi.com The resulting 2-isoxazolines can then be converted to the aromatic isoxazole ring through subsequent chemical transformations, such as oxidation or elimination reactions. organic-chemistry.org
The generation of the crucial nitrile oxide intermediate can be accomplished through various methods, including the oxidation of aldoximes or the dehydration of primary nitro compounds. organic-chemistry.orgnih.gov For instance, hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can be used to oxidize aldoximes in situ to produce nitrile oxides, which then react with alkenes to yield isoxazolines. mdpi.comorganic-chemistry.org An alternative one-pot procedure involves the initial formation of aldoximes from aldehydes and hydroxylamine sulfate, followed by oxidation and cycloaddition. organic-chemistry.org
Once formed, the isoxazoline ring can be aromatized. A common strategy involves the elimination of a leaving group from the isoxazoline ring. For example, a one-pot synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes involves the formation of a bromoisoxazoline intermediate, which then undergoes in situ loss of hydrogen bromide (HBr) to yield the final isoxazole product. organic-chemistry.org This transformation highlights the utility of isoxazolines as stable yet reactive precursors to fully aromatic isoxazole systems.
Table 1: Selected Methods for Isoxazoline Synthesis
| Dipole Precursor | Reagent for Nitrile Oxide Generation | Dipolarophile | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Aldoximes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Maleimides, Styrene | Base-free, additive-free | Isoxazoline derivatives | organic-chemistry.org |
| Aldehydes | Hydroxylamine sulfate, then in situ hypervalent iodine | Alkenes | One-pot, three-step | Isoxazolines | organic-chemistry.org |
| Primary Nitro Compounds | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Alkenes | Base-mediated dehydration | Isoxazolines | nih.gov |
| Aldoximes | Tert-butyl hypoiodite (B1233010) (t-BuOI) | Alkenes | Mild conditions | Isoxazolines | organic-chemistry.org |
Cycloaddition with Alkynes and Alkenes
The most direct and widely utilized method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which for the direct synthesis of isoxazoles is an alkyne. nih.govresearchgate.net The reaction of a nitrile oxide with an alkene leads to an isoxazoline, as discussed previously, while reaction with an alkyne directly affords the aromatic isoxazole ring. nih.gov
The cycloaddition can proceed through two proposed mechanisms: a concerted pericyclic reaction or a stepwise pathway involving a diradical intermediate. nih.gov The regioselectivity of the cycloaddition—determining the substitution pattern on the resulting isoxazole ring—is a critical aspect and can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. mdpi.com
A general synthesis for 4-isoxazolecarboxylic esters, which are close analogues of the target compound, involves the reaction of a β-enamino ester with a primary nitroalkane in the presence of phosphorus oxychloride and triethylamine. orgsyn.org For example, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has been synthesized from ethyl β-pyrrolidinocrotonate and 1-nitropropane, yielding the product in 68-71% after distillation. orgsyn.org While this specific method does not follow the classical nitrile oxide cycloaddition pathway, it represents a powerful, selective alternative for creating 3,4,5-trisubstituted isoxazoles. orgsyn.org
More conventional cycloaddition approaches often generate nitrile oxides in situ to react with alkynes. tandfonline.com These methods provide a versatile route to a wide range of isoxazole derivatives. nih.gov
Table 2: Examples of [3+2] Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Source | Alkyne/Alkene | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| In situ from Aldoximes | Terminal Alkynes | Ball-milling, Oxone, Na2CO3 | Isoxazoles | tandfonline.com |
| In situ from Aldoximes | Alkenes | Ball-milling, Oxone, Na2CO3 | Isoxazolines | tandfonline.com |
| N-Boc-masked chloroxime | Terminal Alkynes/Enamines | NaHCO3 or Et3N, EtOAc, rt | Isoxazoles | nih.gov |
| 1-Nitropropane | Ethyl β-pyrrolidinocrotonate | POCl3, Et3N, Chloroform | 3,4,5-Trisubstituted isoxazole | orgsyn.org |
Emerging and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for isoxazole synthesis that offer improved efficiency, selectivity, and environmental compatibility. These include metal-free routes and transition metal-catalyzed reactions.
Metal-Free Synthetic Routes to Isoxazoles
In response to the cost, toxicity, and waste generation associated with metal catalysts, significant effort has been directed towards developing metal-free synthetic routes for isoxazoles. nih.govrsc.org These methods often rely on alternative activation strategies or highly reactive reagents to facilitate the key bond-forming steps.
One prominent metal-free approach is the 1,3-dipolar cycloaddition reaction promoted by an organic base. nih.gov For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes, even accommodating substrates with unprotected phenolic hydroxyl groups. nih.gov Another strategy involves the use of ultrasonication to promote the reaction; a one-pot cascade reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes in water, catalyzed by DABCO under ultrasound irradiation, yields isoxazole derivatives. nih.gov
Solid-phase synthesis offers a metal-free alternative for creating libraries of isoxazole derivatives. nih.gov In this approach, an alkyne is attached to a solid support, which then undergoes a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide. This methodology allows for diversity-oriented synthesis and simplifies purification. nih.gov
Table 3: Overview of Metal-Free Synthetic Approaches to Isoxazoles
| Method | Key Reagents/Conditions | Substrates | Product | Reference(s) |
|---|---|---|---|---|
| Base-Promoted Cycloaddition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aldoximes, Alkynes | 3,5-Disubstituted isoxazoles | nih.gov |
| Ultrasound-Assisted Synthesis | DABCO, Water, 80 °C, Ultrasonication | Ethyl nitroacetate, Aromatic aldehydes | Isoxazole derivatives | nih.gov |
| Solid-Phase Synthesis | Resin-bound alkyne, Hydroximoyl chlorides, Et3N | Carboxylic acids (for diversity) | Disubstituted isoxazoles | nih.gov |
| Cascade Reaction | None (thermal) | α-Azido acrylates, Aromatic oximes | 3,4,5-Trisubstituted isoxazoles | organic-chemistry.org |
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized isoxazole synthesis, providing powerful tools for controlling regioselectivity and expanding substrate scope under mild reaction conditions. Catalysts based on copper and ruthenium have been particularly impactful.
Copper(I)-catalyzed cycloaddition reactions, often termed "click reactions," represent a highly efficient and regioselective method for synthesizing 3,5-disubstituted isoxazoles. acs.orgacs.org This methodology involves the reaction of a terminal alkyne with a nitrile oxide generated in situ. The copper(I) catalyst, often generated from the comproportionation of Cu(II)SO4 and copper metal, facilitates a stepwise addition of the nitrile oxide to a copper(I) acetylide intermediate. acs.org
This one-pot, three-step process typically starts from an aldehyde, which is converted to an oxime, then to a nitrile oxide, and finally reacted with the alkyne in the presence of the copper catalyst. acs.orgscilit.com A key advantage of this method is its high regioselectivity, exclusively yielding the 3,5-disubstituted isomer, whereas uncatalyzed thermal reactions often produce a mixture of regioisomers. acs.org The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous solvents without protection from oxygen. acs.orgscilit.com
Table 4: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
| Aldehyde/Oxime Source | Alkyne | Catalyst System | Solvent | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Various aliphatic aldehydes | Terminal acetylenes | Cu metal, CuSO4·5H2O | t-BuOH:H2O (1:1) | One-pot, high regioselectivity, ambient temperature | acs.orgacs.org |
| trans-Cinnamaldehyde | Ethynylcyclohexene | Cu turnings, CuSO4·5H2O, Chloramine-T | t-BuOH:H2O (1:1) | Avoids isolation of unstable hydroximoyl chlorides | acs.org |
Ruthenium(II) catalysts have emerged as versatile tools in heterocyclic synthesis, including the formation of isoxazoles and their subsequent transformations. researchgate.netacs.org While copper catalysts are prevalent for the cycloaddition of nitrile oxides with terminal alkynes, ruthenium catalysts have been employed for reactions with electronically deficient alkynes. For instance, the ruthenium-catalyzed cycloaddition of nitrile oxides with 1-haloalkynes provides a route to 4-haloisoxazoles. nih.gov These halogenated intermediates are valuable precursors that can be further functionalized, potentially providing a pathway to 4-carboxylated isoxazoles like the target compound through subsequent reactions such as carboxylation.
Ruthenium(II) complexes have also been utilized in the synthesis of other heterocycles from isoxazole precursors, demonstrating their utility in manipulating the isoxazole scaffold. researchgate.net For example, a Ru(II)-catalyzed, Cu(II)-mediated reaction of substituted isoxazoles with sulfonylhydrazones has been developed for the synthesis of highly functionalized pyrroles. researchgate.net This indicates the potential for ruthenium catalysts to be involved in cascade or tandem reactions that either form or functionalize the isoxazole ring system.
Palladium-Catalyzed C-H Functionalization for Isoxazole-3-carboxylates
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups onto the isoxazole core, providing an efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Research has demonstrated the feasibility of direct arylation at various positions of the isoxazole ring.
Specifically for isoxazole-3-carboxylates, studies have focused on the functionalization of the C4 and C5 positions. researchgate.net Conditions have been developed for the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides as the aryl source. researchgate.net This double C-H bond functionalization represents a significant step in elaborating the isoxazole scaffold. researchgate.net
Furthermore, palladium-catalyzed direct arylation has been selectively achieved at the C-5 position of isoxazoles using aryl iodides, resulting in moderate to good yields of the coupling products. nih.gov This C-H bond activation at the 5-position is a key strategy for synthesizing functionalized isoxazoles. nih.gov The choice of catalyst, base, and reaction conditions is crucial for controlling the selectivity between mono- and diarylation, especially when dealing with different substitution patterns on the aryl halide. researchgate.net For instance, using ortho-substituted aryl bromides can lead to mixtures of mono- and diarylated products. researchgate.net These methods provide a straightforward pathway for creating complex isoxazole derivatives from simple precursors. researchgate.net
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Isoxazoles
| Isoxazole Substrate | Coupling Partner | Position(s) Functionalized | Catalyst System (Example) | Reference |
| Ethyl isoxazole-3-carboxylate | Aryl bromides | C4 and C5 | PdCl(CH₃)(dppb) / KOAc | researchgate.net |
| General Isoxazoles | Aryl iodides | C5 | Palladium catalyst | nih.gov |
Green Chemistry Principles in Isoxazole Synthesis
The application of green chemistry principles to the synthesis of isoxazoles is a growing area of focus, aiming to reduce the environmental impact of chemical processes. bohrium.comeurekaselect.comresearchgate.net This approach emphasizes atom economy, the use of safer solvents and chemicals, energy efficiency, and the generation of non-toxic, eco-friendly waste. eurekaselect.comresearchgate.netabap.co.innih.gov
Key green strategies in isoxazole synthesis include:
Use of Eco-Friendly Solvents: Water has been successfully employed as a green solvent for various isoxazole synthesis reactions, avoiding the use of hazardous organic solvents. bohrium.commdpi.com
Solvent-Free Conditions: Some syntheses have been optimized to proceed without any solvent, often utilizing heterogeneous catalysts. bohrium.com For example, isoxazolyl-spiro-thiazolidinone analogues were synthesized using nano-titania-supported sulphonic acid as a recyclable catalyst under solvent-free conditions, showing improved yields and shorter reaction times compared to conventional methods. bohrium.com
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasonication are employed to enhance reaction rates and reduce energy consumption. bohrium.commdpi.com These techniques often lead to higher yields in significantly shorter reaction times. bohrium.comresearchgate.netmdpi.com
Catalyst Recyclability: The use of heterogeneous or reusable catalysts aligns with green principles by minimizing waste. bohrium.commdpi.com For instance, an aqueous solution of itaconic acid used as a catalyst in an ultrasound-assisted synthesis of isoxazole derivatives could be reused for multiple cycles without significant loss of activity. mdpi.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a prominent technique for the rapid and efficient production of isoxazole derivatives. abap.co.innveo.org This method utilizes microwave energy to heat reactions directly and uniformly, which can dramatically increase reaction rates, improve product yields, and enhance selectivity compared to conventional heating methods. researchgate.netabap.co.innih.govnveo.orgresearchgate.net
The synthesis of isoxazoles often proceeds via the reaction of chalcones (α,β-unsaturated carbonyl compounds) with hydroxylamine hydrochloride. nveo.orgresearchgate.net Comparative studies have consistently shown the superiority of microwave irradiation for this transformation. For example, a reaction that requires 6-8 hours using conventional heating to achieve a 58-69% yield can be completed within 6-10 minutes under microwave irradiation with an improved yield of 67-82%. researchgate.net
The benefits of this protocol are not limited to yield and time; it also promotes cleaner reactions with reduced formation of by-products. researchgate.netabap.co.innveo.org The selection of appropriate solvents that absorb microwave energy efficiently is a key factor in optimizing these synthetic procedures. abap.co.in This protocol has been successfully applied to produce a variety of functionalized isoxazoles. researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazoles
| Method | Reaction Time | Yield | Key Advantages | Reference |
| Microwave-Assisted Synthesis | 6-10 minutes | 67-82% | Rapid heating, improved yield, high selectivity, cleaner reaction | abap.co.innih.govnveo.orgresearchgate.net |
| Conventional Heating | 6-8 hours | 58-69% | Standard laboratory setup | researchgate.net |
Multi-Step Synthesis Design and Optimization
The construction of complex isoxazole-4-carboxylates often requires multi-step synthetic sequences that are carefully designed and optimized for efficiency and yield.
Strategic Use of O-Alkylation and Claisen-Type Condensation
The Claisen condensation is a foundational reaction in the synthesis of isoxazoles, particularly for creating the 1,3-dicarbonyl precursor necessary for cyclization with hydroxylamine. nih.govijbpas.com The Claisen-Schmidt condensation, a related reaction, is used to prepare chalcones by condensing an acetophenone (B1666503) with an aldehyde in the presence of a base. researchgate.netijbpas.com These chalcones serve as key synthons for isoxazole derivatives. nveo.org
While direct information on O-alkylation in the synthesis of the target compound is limited in the provided context, multi-step syntheses of related heterocyclic systems often involve strategic alkylation steps to introduce desired functional groups or to protect reactive moieties during subsequent transformations. For instance, in the synthesis of substituted pyridones from isoxazole precursors, the initial isoxazoles are prepared through multi-step sequences that can involve acylation, a reaction conceptually related to alkylation, to build the necessary molecular framework. nih.govbeilstein-journals.org
Sequential Functional Group Interconversions
The synthesis of functionalized isoxazoles frequently involves sequential reactions where one functional group is converted into another to build the target molecule step-by-step. researchgate.net A notable example is the one-pot oxidation/cyclization sequence starting from propargylamines. organic-chemistry.org In this process, the propargylamine (B41283) is first oxidized to the corresponding oxime, which then undergoes an intramolecular cyclization mediated by a copper catalyst (CuCl) to form the isoxazole ring. organic-chemistry.org This method is valued for its efficiency and tolerance of a wide range of functional groups, providing a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org
Control of Regioselectivity and Isomer Formation in Isoxazole-4-carboxylate Synthesis
A significant challenge in isoxazole synthesis, especially via the classical Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine, is the potential formation of regioisomeric mixtures, which can be difficult to separate and control. nih.govgoogle.com Achieving high regioselectivity is therefore a critical goal in the synthesis of specifically substituted isoxazoles like isoxazole-4-carboxylates.
Several methodologies have been developed to address this issue. One effective approach involves the cyclocondensation of β-enamino diketones with hydroxylamine. nih.gov In this system, the regiochemical outcome can be precisely controlled by carefully selecting the reaction conditions. nih.govrsc.org Factors that influence regioselectivity include:
Solvent Choice: The polarity and coordinating ability of the solvent can favor the formation of one isomer over another. nih.gov
Use of Additives: The presence of a base like pyridine (B92270) can direct the reaction pathway. nih.gov
Lewis Acids: Carbonyl activators, such as the Lewis acid BF₃, can significantly influence the regioselectivity of the cyclization. nih.gov
Substrate Structure: The substitution pattern on the β-enamino diketone precursor also plays a crucial role in determining the final product structure. nih.gov
By manipulating these variables, different series of regioisomeric isoxazoles, including 3,4-disubstituted and 4,5-disubstituted systems, can be accessed with good yields and high selectivity. nih.gov Furthermore, domino isomerization reactions catalyzed by Fe(II) provide a novel and controlled route specifically to isoxazole-4-carboxylic acid derivatives from other isoxazole precursors. nih.gov The direct regioselective synthesis of 3,5-disubstituted isoxazoles can also be achieved through a sequence involving the in situ generation of a nitrile oxide and a subsequent 1,3-dipolar cycloaddition. organic-chemistry.org
Table 3: Factors Controlling Regioselectivity in Isoxazole Synthesis
| Method | Controlling Factor | Outcome | Reference |
| Cyclocondensation of β-enamino diketones | Solvent, Base (Pyridine), Lewis Acid (BF₃) | Selective formation of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles | nih.gov |
| Domino Isomerization | Fe(II) catalyst | Synthesis of isoxazole-4-carboxylic esters from 4-acyl-5-methoxyisoxazoles | nih.gov |
| 1,3-Dipolar Cycloaddition | In situ generation of nitrile oxide | Regioselective synthesis of 3,5-disubstituted isoxazoles | organic-chemistry.org |
Chemical Reactivity and Transformations of Ethyl 3 Ethylisoxazole 4 Carboxylate
Reactions Involving the Ester Functionality
The ester group at the C4 position of the isoxazole (B147169) ring is susceptible to a range of nucleophilic substitution reactions, providing access to other important functional groups.
Hydrolysis to Isoxazole-4-carboxylic Acids
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-ethylisoxazole-4-carboxylic acid, is a fundamental transformation. This reaction can be effectively achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In a typical acid-catalyzed hydrolysis, the ester is treated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): Alternatively, saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium also yields the carboxylate salt, which upon acidification, gives the carboxylic acid. Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been reported as an efficient method for the hydrolysis of similar azole carboxylates. nih.gov
The general procedure for preparing 3,5-disubstituted-4-isoxazolecarboxylic acids by hydrolysis of their corresponding esters is a well-established method. orgsyn.org
Table 1: Representative Conditions for Hydrolysis of Isoxazole Esters
| Catalyst/Reagent | Solvent | Conditions | Product | Reference(s) |
| H₂SO₄ (aq) | Water | Heat | 3-Ethylisoxazole-4-carboxylic acid | orgsyn.org |
| NaOH (aq) | Ethanol/Water | Heat, then acid workup | 3-Ethylisoxazole-4-carboxylic acid | orgsyn.org |
| K₂CO₃ | Ethanol | Microwave, 180 °C | Potassium 3-ethylisoxazole-4-carboxylate | nih.gov |
Reduction to Corresponding Alcohols
The ester functionality of ethyl 3-ethylisoxazole-4-carboxylate can be reduced to the corresponding primary alcohol, (3-ethylisoxazol-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols. researchgate.netrsc.org The reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at room temperature, followed by a careful aqueous workup to decompose the excess hydride and liberate the alcohol. researchgate.netrsc.org
Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can also be employed for the reduction of esters, often in the presence of an activating agent or at elevated temperatures. For instance, the reduction of related isoxazole-3-carboxylates to the corresponding alcohols has been achieved using NaBH₄ in ethanol. epa.gov
Table 2: Conditions for the Reduction of Isoxazole Esters to Alcohols
| Reducing Agent | Solvent | Typical Conditions | Product | Reference(s) |
| LiAlH₄ | Diethyl ether or THF | Anhydrous, room temperature | (3-Ethylisoxazol-4-yl)methanol | researchgate.netrsc.org |
| NaBH₄ | Ethanol | Room temperature or heat | (3-Ethylisoxazol-4-yl)methanol | epa.gov |
Esterification with Diverse Alcohols
Transesterification of this compound allows for the synthesis of a variety of other esters by exchanging the ethyl group with different alkyl or aryl moieties. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.comorganic-chemistry.org
Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid, the ester is treated with an excess of the desired alcohol. The equilibrium is typically driven towards the product by using the alcohol as the solvent or by removing the ethanol that is formed. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide corresponding to the desired alcohol is used in stoichiometric amounts. This method is generally faster than the acid-catalyzed counterpart but requires anhydrous conditions to prevent saponification of the ester. youtube.com
Table 3: General Conditions for Transesterification
| Catalyst | Alcohol (R'OH) | Conditions | Product | Reference(s) |
| H₂SO₄ (catalytic) | Excess R'OH | Heat, removal of ethanol | R' 3-ethylisoxazole-4-carboxylate | masterorganicchemistry.com |
| NaOR' or KOR' | R'OH | Anhydrous, room temp. or heat | R' 3-ethylisoxazole-4-carboxylate | youtube.com |
Transformations of the Isoxazole Ring System
The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under certain reductive conditions. The ring can also undergo electrophilic substitution reactions.
Reductive Ring Opening to Enamines
A significant reaction of the isoxazole ring is its reductive cleavage to form a β-aminoenone. This transformation is particularly useful as it unmasks a 1,3-dicarbonyl-like functionality.
Molybdenum Hexacarbonyl [Mo(CO)₆]: The reaction of isoxazoles with molybdenum hexacarbonyl in the presence of water is a well-established method for the reductive cleavage of the N-O bond, affording β-aminoenones in good yields. nih.govrsc.orgorientjchem.orgresearchgate.net This reaction is believed to proceed through a complexation of the molybdenum to the nitrogen and oxygen atoms, facilitating the N-O bond scission. The reaction is often carried out in wet acetonitrile (B52724) at elevated temperatures. nih.gov
Halogenation Reactions of the Isoxazole Ring
The isoxazole ring can undergo halogenation, typically at the C5 position, which is susceptible to electrophilic attack.
Electrophilic Halogenation: Direct halogenation of the isoxazole ring can be achieved using various electrophilic halogenating agents. For instance, bromination and iodination have been reported for isoxazole derivatives. eurekaselect.com While specific conditions for the C5-halogenation of this compound are not detailed in the provided sources, related pyrrolopyrimidine systems have been regioselectively halogenated at the C5 position. researchgate.net Palladium-catalyzed C-H functionalization has been used for the C4 and C5-diarylation of isoxazole-3-carboxylates, indicating the accessibility of these positions to substitution. researchgate.net
Side-Chain Modifications and Substituent Chemistry
The alkyl groups attached to the isoxazole ring can also serve as handles for further chemical modification.
While this compound does not possess a chloromethyl group, this functionality is a common reactive handle in isoxazole chemistry. The synthesis of 3- or 5-chloromethylisoxazoles is well-established, and the chlorine atom can be readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net This provides a straightforward route to a diverse range of side-chain functionalized isoxazoles. researchgate.net
To apply this chemistry to the title compound, the 3-ethyl group would first need to be halogenated, for example, via a radical halogenation reaction, to form a 3-(1-chloroethyl)isoxazole derivative. This activated intermediate could then undergo nucleophilic substitution. Reactions of analogous 3-alkyl(aryl)-5-chloromethylisoxazoles with nucleophiles such as dimethylamine (B145610) or ammonium (B1175870) thiocyanate (B1210189) proceed efficiently to yield the corresponding substituted products. researchgate.net
The protons on the carbon atom of the 3-ethyl group adjacent to the isoxazole ring (the α-position) are acidic and can be removed by a strong base. This "lateral lithiation" or "lateral metalation" activates the alkyl group for reaction with electrophiles. cdnsciencepub.comresearchgate.netwikipedia.org The acidity of these protons is due to the inductive electron-withdrawing effect of the isoxazole ring and the ability of the ring to stabilize the resulting carbanion. cdnsciencepub.com
Studies on 3,5-dimethylisoxazole (B1293586) and 3-phenyl-5-methylisoxazole have shown that treatment with n-butyllithium leads to deprotonation of the C5-methyl group. cdnsciencepub.comresearchgate.net The resulting lithiomethyl intermediate can be trapped with electrophiles like carbon dioxide to form isoxazole-5-acetic acid derivatives. cdnsciencepub.comresearchgate.net Similar reactivity is expected for the 3-ethyl group of the title compound, allowing for elongation and functionalization of this side chain. The regioselectivity of lateral metalation can be a key consideration in molecules with multiple alkyl groups. cdnsciencepub.comresearchgate.netrsc.org
Table 3: Lateral Lithiation of Alkyl-Substituted Isoxazoles Data based on studies of related methyl- and ethyl-isoxazoles.
| Substrate | Base | Electrophile | Product |
| 3,5-Dimethylisoxazole | n-BuLi | CO₂ | 3-Methylisoxazole-5-acetic acid |
| 3-Phenyl-5-methylisoxazole | n-BuLi | CO₂ | 3-Phenylisoxazole-5-acetic acid |
| 3-Phenyl-5-ethylisoxazole | LDA | CH₃I | 3-Phenyl-5-propylisoxazole |
Mechanistic Investigations of Isoxazole Ring Transformations
The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including photochemical, basic, and reductive environments. These ring-opening and rearrangement reactions are a hallmark of isoxazole chemistry. researchgate.netnih.govnsf.govnih.gov
Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo a characteristic rearrangement. acs.orgnih.govwikipedia.org The process is initiated by the homolytic cleavage of the weak N-O bond, leading to a diradical species. nsf.govnih.gov This is often followed by the formation of a transient acyl azirine intermediate, which can then rearrange to form a more stable oxazole. acs.orgnih.govbiorxiv.org More recently, photochemical processes have been developed to generate and isolate highly reactive ketenimine intermediates from trisubstituted isoxazoles, which can serve as building blocks for other heterocycles like pyrazoles. acs.orgnih.gov
Base-Catalyzed Ring Opening: Isoxazoles, particularly those lacking a substituent at the C3 position, are prone to ring-opening when treated with bases. researchgate.netbeilstein-journals.orgacs.org The mechanism typically involves deprotonation at C3, followed by cleavage of the N-O bond to generate a vinylnitrile intermediate, which is then hydrolyzed to a β-ketonitrile. researchgate.net Even for fully substituted isoxazoles, strong basic conditions can promote ring cleavage, making this a critical consideration during synthesis and modification. beilstein-journals.org
Reductive Ring Cleavage: The N-O bond can be cleaved under reductive conditions to afford synthetically useful intermediates like β-aminoenones or β-hydroxyketones. nih.govnih.govrsc.orgresearchgate.netrsc.org A variety of reducing agents have been employed for this transformation, including:
Catalytic Hydrogenation: Using catalysts like Raney Nickel is a common method for reducing the N-O bond, leading to γ-amino alcohols after subsequent reduction of the intermediate imine/enamine. nih.gov
Molybdenum Hexacarbonyl (Mo(CO)₆): In the presence of water, Mo(CO)₆ can reductively cleave isoxazoles to yield β-aminoenones. rsc.orgrsc.org The proposed mechanism involves the formation of a nitrene complex intermediate. rsc.org
Low-Valent Titanium: Reagents prepared from Ti(Oi-Pr)₄ and Grignard reagents can effect the reductive cleavage of isoxazoles and isoxazolines. researchgate.net
Samarium Diiodide (SmI₂): This single-electron transfer reagent is also effective for the reductive cleavage of the O-N bond. researchgate.net
These transformations highlight the dual nature of the isoxazole ring: a stable aromatic scaffold under many conditions, yet a masked functional group that can be unveiled through specific ring-opening protocols.
Applications of Ethyl 3 Ethylisoxazole 4 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecular Architectures
The isoxazole (B147169) ring system is a recognized pharmacophore and a key structural motif in a wide array of biologically active compounds. Ethyl 3-ethylisoxazole-4-carboxylate, and its analogs, serve as pivotal building blocks in the construction of these complex molecules. organic-chemistry.org The ester and ethyl groups on the isoxazole core provide multiple points for chemical modification, allowing chemists to elaborate the structure into larger and more functionally diverse architectures. organic-chemistry.org Its ability to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions, facilitates the efficient assembly of intricate molecular frameworks sought after in pharmaceutical and agrochemical development. organic-chemistry.org The stability of the isoxazole ring under many reaction conditions, combined with its susceptibility to specific ring-opening reactions, allows for its strategic use as a masked functionality that can be revealed and transformed at a later stage of a synthetic sequence.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
One of the most powerful applications of this compound is its use as an intermediate, where the isoxazole ring is transformed into a different heterocyclic system. This strategy allows for the creation of diverse compound libraries from a common starting material.
A significant application of isoxazole carboxylates is their conversion into highly substituted pyridone and pyridine (B92270) derivatives. researchgate.netclockss.org This transformation is often achieved through a molybdenum-mediated ring expansion. The reaction typically involves the reductive cleavage of the weak N-O bond in the isoxazole ring using a molybdenum source, such as Molybdenum Hexacarbonyl (Mo(CO)₆), in the presence of water. researchgate.netnih.gov
This process is hypothesized to proceed through a reductive ring opening to form an enamine intermediate. researchgate.net This intermediate then undergoes cyclization to form the stable 4-pyridone ring system. researchgate.net The reaction conditions, such as temperature, can be optimized to maximize the yield of the desired pyridone product. researchgate.netclockss.org The resulting 4-oxo-1,4-dihydropyridine-3-carboxylates are valuable scaffolds in medicinal chemistry, found in various antibacterial and antiviral drugs. researchgate.net Furthermore, these pyridones can be readily converted into other pyridine derivatives; for example, treatment with reagents like phosphorus tribromide (PBr₃) can transform the pyridone into a corresponding bromopyridine, which can then be used in cross-coupling reactions like the Suzuki reaction to build even more complex aryl-substituted pyridines. researchgate.netclockss.org
| Isoxazole Precursor (Analog) | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆/H₂O | Acetonitrile (B52724), 70 °C, 24h | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 74% | researchgate.net |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆/H₂O | Acetonitrile, 60 °C, 48h | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 45% | researchgate.net |
| 3,5-Disubstituted Isoxazoles | Mo(CO)₆/H₂O | Thermal | β-amino enones | Good | nih.gov |
While the direct ring transformation of an isoxazole into a quinoline (B57606) is not a commonly cited application, the isoxazole moiety serves as a critical structural component in the synthesis of complex molecules that feature a quinoline ring. In these applications, the isoxazole is not a direct precursor to the quinoline ring itself but is incorporated as a pre-formed, stable heterocyclic substituent. Synthetic strategies have been developed to create isoxazole-quinoline hybrids, where the two ring systems are fused or linked. For instance, isoxazolo[5,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines and hydroxylamine (B1172632) hydrochloride. This demonstrates the utility of building isoxazole rings onto existing quinoline scaffolds to produce novel, fused polycyclic systems.
This compound is a valuable starting point for creating a diverse range of other isoxazole-containing compounds. The isoxazole ring is amenable to various substitution reactions, allowing for the introduction of different functional groups to build libraries of related scaffolds. masterorganicchemistry.com For example, palladium-catalyzed C-H bond functionalization reactions can be used to introduce aryl groups at the C4 and C5 positions of the isoxazole ring, starting from a simpler precursor like ethyl isoxazole-3-carboxylate. acs.org This method provides a powerful tool for late-stage functionalization, enabling the rapid generation of 4,5-diarylisoxazole derivatives, which are otherwise challenging to synthesize. acs.org Additionally, the core structure can be built upon through multi-step syntheses, such as coupling the carboxylic acid function (derived from the ethyl ester) with various amines to produce a wide range of isoxazole-4-carboxamide derivatives. wikipedia.org These new scaffolds are often explored for their potential biological activities. masterorganicchemistry.com
Precursor for Advanced Materials and Fine Chemicals
Beyond its role in complex, biologically-oriented synthesis, this compound and its analogs are valuable precursors for the production of fine chemicals and advanced materials. organic-chemistry.org The isoxazole heterocycle can impart specific properties such as chemical resistance and durability when incorporated into larger structures like polymers or coatings. The favorable solubility and stability of such carboxylate esters make them attractive for use in various formulations. organic-chemistry.org Their versatility as intermediates allows for their use in the production of specialty chemicals where the isoxazole unit is a key structural feature.
Utility in Isoxazole Annulation Reactions
The isoxazole moiety can be employed as a key reagent in annulation reactions, which are processes that construct a new ring onto a substrate. Specifically, isoxazole derivatives have been used in a method analogous to the well-known Robinson annulation for the construction of cyclohexenone rings in polycyclic systems. chemeurope.com In this strategy, the isoxazole acts as a "masked" equivalent of a β-dicarbonyl compound or an α,β-unsaturated ketone, which are key components in the Robinson annulation.
The process, termed "isoxazole annelation," involves the reaction of a suitable isoxazole derivative, such as a 3,5-disubstituted isoxazole, with a ketone. The isoxazole serves as a stable, easy-to-handle reagent that, under specific ring-opening conditions (like catalytic hydrogenation), reveals the functionality needed to complete the ring-forming sequence. This approach provides a powerful method for building complex, fused-ring systems that are common in natural products like steroids and terpenoids. The use of isoxazole-4-carboxylic esters is integral to this methodology, highlighting another advanced application of this class of compounds in organic synthesis. chemeurope.com
Integration into Peptidomimetics and Carbohydrate Chemistry
The structural rigidity and specific stereoelectronic properties of the isoxazole ring make "this compound" a scaffold of interest for the design of novel peptidomimetics and for integration into carbohydrate chemistry. Although direct studies on this specific molecule are not extensively documented, the methodologies applied to structurally similar isoxazole derivatives provide a clear blueprint for its potential applications. The isoxazole moiety can act as a conformationally constrained dipeptide isostere or as a core for the attachment of sugar moieties, leading to hybrid molecules with potentially unique biological activities.
Integration into Peptidomimetics
The incorporation of isoxazole derivatives into peptide chains is a promising strategy for the development of peptidomimetics with enhanced stability and receptor affinity. Research on analogous compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, has demonstrated the feasibility of integrating the isoxazole core into peptide sequences using solid-phase peptide synthesis (SPPS). This approach allows for the creation of hybrid peptides containing both natural and unnatural amino acids.
The general strategy involves the initial synthesis of the isoxazole-containing building block, which can then be incorporated into a growing peptide chain. For "this compound," this would first require hydrolysis of the ethyl ester to the corresponding carboxylic acid. This "isoxazole-amino acid" can then be coupled to the N-terminus of a resin-bound peptide.
Table 1: Key Steps for Integration of Isoxazole Moieties into Peptides
| Step | Description | Key Reagents/Conditions |
| 1. Hydrolysis | Conversion of this compound to 3-ethylisoxazole-4-carboxylic acid. | Aqueous base (e.g., NaOH), followed by acidification. |
| 2. Activation | Activation of the isoxazole carboxylic acid for amide bond formation. | Coupling reagents such as HATU, HOBt, or EDC. |
| 3. Coupling | Reaction of the activated isoxazole with the free N-terminal amine of a peptide on a solid support. | Solid-phase peptide synthesis (SPPS) protocols. |
| 4. Cleavage | Cleavage of the final peptidomimetic from the solid support. | Strong acid (e.g., trifluoroacetic acid). |
This methodology allows for the precise insertion of the isoxazole unit at specific positions within a peptide sequence, enabling the exploration of structure-activity relationships. The resulting peptidomimetics, featuring the rigid isoxazole core, can exhibit altered conformational preferences compared to their natural peptide counterparts, potentially leading to improved biological activity and resistance to enzymatic degradation.
Integration into Carbohydrate Chemistry
The field of glycochemistry often involves the synthesis of complex glycoconjugates where carbohydrate moieties are attached to other molecules to enhance properties like solubility and bioavailability. nih.gov "this compound" can serve as a versatile building block for the creation of novel carbohydrate-isoxazole hybrids. nih.gov The isoxazole ring can be functionalized to allow for the attachment of sugar units through glycosidic bonds.
One potential approach involves the reduction of the ethyl ester group to a primary alcohol, which can then act as a glycosyl acceptor. This alcohol can be reacted with a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, under the promotion of a Lewis acid to form a glycosidic linkage.
Table 2: Potential Functionalization of this compound for Glycosylation
| Functionalization | Resulting Group | Potential for Glycosylation |
| Ester Reduction | Hydroxymethyl | Can act as a glycosyl acceptor. |
| Ring Functionalization | Introduction of a hydroxyl or amino group on the isoxazole ring. | Provides an alternative site for glycosidic bond formation. |
The resulting carbohydrate-isoxazole hybrids could be investigated for a range of biological applications. The carbohydrate portion can influence the molecule's pharmacokinetic profile, while the isoxazole core can be further modified to interact with specific biological targets. For instance, glycosylated isoxazole derivatives have shown potential in various therapeutic areas. nih.gov
The synthesis of these advanced molecules relies on the principles of modern organic synthesis, including the use of protecting groups to selectively mask and unmask reactive functional groups on both the isoxazole and carbohydrate building blocks. The strategic application of these techniques would allow for the controlled assembly of complex and well-defined isoxazole-based peptidomimetics and glycoconjugates.
Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Ethylisoxazole 4 Carboxylate
Vibrational Spectroscopy Applications
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Ethyl 3-ethylisoxazole-4-carboxylate, the IR spectrum reveals characteristic absorption bands corresponding to its ester and isoxazole (B147169) ring components.
The most prominent feature is the strong absorption band for the carbonyl (C=O) group of the ethyl ester. Because the ester is conjugated with the C=C bond of the isoxazole ring, this stretching vibration typically appears at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a non-conjugated aliphatic ester (1735-1750 cm⁻¹). orgchemboulder.comspectroscopyonline.com The electron-delocalizing effect of the aromatic-like isoxazole ring weakens the C=O double bond, shifting the absorption to a lower frequency. jove.com
Other significant absorptions include the C-O stretching vibrations of the ester group, which typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Vibrations associated with the isoxazole ring, such as C=N, C=C, and N-O stretching, also produce characteristic peaks in the fingerprint region (approximately 1600-1000 cm⁻¹). rjpbcs.com Aliphatic C-H stretching from the two ethyl groups is observed in the 2850-3000 cm⁻¹ range.
A summary of the expected key IR absorption bands is provided in the table below.
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Conjugated Ester | 1715 - 1730 | Strong |
| C=C / C=N Stretch | Isoxazole Ring | 1400 - 1600 | Medium-Variable |
| N-O Stretch | Isoxazole Ring | 1405 / 1153 | Medium |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals corresponding to the two ethyl groups and the lone proton on the isoxazole ring.
The ethyl group at the C3 position of the ring would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. Similarly, the ethyl ester group would display a quartet and a triplet. The chemical shifts of these methylene quartets would differ; the one from the ester group (-O-CH₂-) is expected to be further downfield (at a higher ppm value) due to the deshielding effect of the adjacent oxygen atom. The proton at the C5 position of the isoxazole ring is expected to appear as a singlet in the aromatic region of the spectrum. sciarena.com
The predicted ¹H NMR data is summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Ring CH (H-5) | ~8.3-8.5 | Singlet (s) | 1H |
| Ester -O-CH₂-CH₃ | ~4.3-4.4 | Quartet (q) | 2H |
| Ring -CH₂-CH₃ | ~2.8-3.0 | Quartet (q) | 2H |
| Ester -O-CH₂-CH₃ | ~1.3-1.4 | Triplet (t) | 3H |
| Ring -CH₂-CH₃ | ~1.2-1.3 | Triplet (t) | 3H |
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms in the structure.
The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield, typically in the 160-170 ppm range for a conjugated ester. The three carbons of the isoxazole ring (C3, C4, and C5) will have characteristic shifts in the aromatic region (~100-160 ppm). researchgate.netiastate.edu The remaining four signals correspond to the aliphatic carbons of the two ethyl groups. The methylene carbons (-CH₂-) are more deshielded than the methyl carbons (-CH₃), with the ester methylene carbon (-O-CH₂-) appearing further downfield than the ring-attached methylene carbon. oregonstate.edu
The predicted ¹³C NMR data is summarized in the table below.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| Ester C=O | ~165-167 |
| Isoxazole C3 | ~158-160 |
| Isoxazole C5 | ~150-152 |
| Isoxazole C4 | ~103-105 |
| Ester -O-CH₂- | ~60-62 |
| Ring -CH₂- | ~20-22 |
| Ester -CH₃ | ~14-15 |
| Ring -CH₃ | ~11-12 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₉H₁₃NO₃, giving it a molecular weight of approximately 183.20 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 183.
The fragmentation of the molecular ion is typically initiated by cleavage at the ester functional group, which is a common and predictable pathway for esters. libretexts.org One of the most significant fragmentation pathways involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent peak at m/z 138 (M - 45). Another common fragmentation is the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via McLafferty rearrangement if sterically possible, or loss of the entire ethyl group (•CH₂CH₃) from the ester, leading to a peak at m/z 154 (M - 29).
Key predicted fragments are listed in the table below.
| m/z Value (Predicted) | Lost Fragment | Formula of Ion |
| 183 | - | [C₉H₁₃NO₃]⁺ (Molecular Ion) |
| 154 | •CH₂CH₃ | [C₇H₈NO₃]⁺ |
| 138 | •OCH₂CH₃ | [C₇H₈NO₂]⁺ |
| 110 | •OCH₂CH₃, CO | [C₆H₈NO]⁺ |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a powerful technique for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.
A search of crystallographic databases did not yield a specific crystal structure for this compound. However, the structures of numerous other substituted isoxazole derivatives have been determined and reported. tandfonline.comresearchgate.netnih.gov If a suitable single crystal of this compound were obtained, this technique would provide unambiguous confirmation of its constitution and connectivity. It would precisely define the planarity of the isoxazole ring and the orientation of the ethyl and ethyl carboxylate substituents relative to the ring. For example, analysis of a related compound, ethyl 4-[(5-methyl-3-isoxazolyl)amino]-6-methyl-2-oxo-3-cyclohexane-1-carboxylate, confirmed its pseudo-three-ring configuration and intramolecular hydrogen bonding interactions. researchgate.net Such analysis for this compound would definitively validate the structural assignments made by spectroscopic methods like NMR.
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable in the synthesis of this compound, serving the dual purpose of assessing the purity of the final product and isolating it from reaction mixtures. The choice of chromatographic method is dictated by the scale of the separation and the physicochemical properties of the compound and its impurities.
For the purification of isoxazole derivatives, including esters like this compound, column chromatography is a widely employed and effective technique. This method involves the separation of components in a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. The selection of the eluent system is critical for achieving optimal separation. A common approach for compounds of this nature involves using a solvent mixture of petroleum ether and ethyl acetate (B1210297). The polarity of the eluent is carefully adjusted to ensure that the target compound moves through the column at a rate that allows for its separation from both more and less polar impurities. For instance, in the purification of various carboxylate derivatives, solvent systems with a low percentage of ethyl acetate in petroleum ether (e.g., 2-5%) have been successfully used.
Thin-layer chromatography (TLC) is an essential analytical tool used in conjunction with column chromatography. TLC is utilized to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also instrumental in determining the appropriate solvent system for column chromatography. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis and helps in identifying the components of a mixture.
For more precise purity assessment, High-Performance Liquid Chromatography (HPLC) can be employed. HPLC offers higher resolution and sensitivity compared to standard column chromatography. A reversed-phase HPLC system, with a nonpolar stationary phase and a polar mobile phase, would be suitable for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. GC separates components based on their boiling points and interactions with the stationary phase in a capillary column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of the eluted components, confirming the identity of the target compound and any volatile impurities.
The following interactive table summarizes the chromatographic methods applicable to the purity assessment and isolation of this compound, based on established practices for similar compounds.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Primary Application | Key Parameters |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate Gradient | Isolation and Purification | Solvent Gradient, Flow Rate |
| Thin-Layer Chromatography (TLC) | Silica Gel Coated Plates | Petroleum Ether/Ethyl Acetate | Reaction Monitoring, Purity Check | Retention Factor (Rf) |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol/Water | Quantitative Purity Assessment | Retention Time, Peak Area |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Non-Polar Capillary Column (e.g., ZB-5MS) | Helium (Carrier Gas) | Purity Assessment and Identification of Volatile Impurities | Retention Time, Mass Spectrum |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure chemical compound. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for the confirmation of its empirical and molecular formula. The technique involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2), are collected and quantified.
The molecular formula of this compound is C8H11NO3, which corresponds to a molecular weight of 185.18 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimentally determined values obtained from the elemental analyzer. A close agreement between the found and calculated percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong support for the assigned structure and the purity of the sample. Typically, a deviation of within ±0.4% is considered acceptable.
The theoretical elemental composition of this compound is presented in the data table below. In a research setting, these values would be compared against the experimental results from an elemental analysis instrument to validate the synthesis of the target compound.
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 51.89 | To be determined experimentally |
| Hydrogen | H | 5.99 | To be determined experimentally |
| Nitrogen | N | 7.56 | To be determined experimentally |
| Oxygen | O | 25.56 | Typically determined by difference |
The confirmation of the elemental composition through this method is a standard and essential step in the comprehensive characterization of any novel chemical entity.
Computational and Theoretical Investigations of Ethyl 3 Ethylisoxazole 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for Ethyl 3-ethylisoxazole-4-carboxylate would typically be performed to determine its most stable three-dimensional geometry. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles are calculated.
These geometric parameters are crucial for understanding the molecule's stability and steric properties. For instance, DFT could elucidate the planarity of the isoxazole (B147169) ring and the orientation of the ethyl and carboxylate substituents. Reactivity descriptors, such as Fukui functions and local softness, can also be derived from DFT calculations to predict the most likely sites for nucleophilic or electrophilic attack. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Illustrative Data from DFT Geometric Optimization
Below is a table illustrating the type of data that would be generated from a DFT geometry optimization of this compound. Note: The values are placeholders as specific literature is unavailable.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |
| Bond Length | O1 | N2 | e.g., ~1.42 Å | |
| Bond Length | N2 | C3 | e.g., ~1.31 Å | |
| Bond Length | C4 | C5 | e.g., ~1.43 Å | |
| Bond Angle | C5 | O1 | N2 | e.g., ~105° |
| Bond Angle | O1 | N2 | C3 | e.g., ~111° |
| Dihedral Angle | C5 | C4 | C(O) | O(Et) |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
For this compound, analysis of the FMOs would reveal the distribution of electron density. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.
Table of Frontier Molecular Orbital Properties
This table shows the kind of information obtained from an FMO analysis. Note: The values are illustrative placeholders.
| Property | Calculated Value (eV) |
| HOMO Energy | e.g., -7.0 to -6.0 eV |
| LUMO Energy | e.g., -1.5 to -0.5 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 5.0 to 6.0 eV |
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP analysis would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the isoxazole ring's oxygen and nitrogen atoms, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) might be found around the hydrogen atoms.
Prediction and Evaluation of Tautomeric Equilibria
While specific studies on the tautomeric equilibria of this compound are not documented, isoxazole derivatives can potentially exist in different tautomeric forms, especially if substituents allow for proton migration. Computational chemistry provides a robust framework for evaluating the relative stabilities of these tautomers.
By calculating the Gibbs free energies of all possible tautomeric forms, researchers can predict which form is most stable and therefore most abundant under given conditions (e.g., in the gas phase or in a specific solvent). DFT calculations, often including a solvent model like the Polarizable Continuum Model (PCM), are employed for this purpose. The tautomer with the lowest calculated Gibbs free energy is predicted to be the major species in the equilibrium.
Mechanistic Insights from Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map the entire reaction pathway. fishersci.ca
This involves identifying and optimizing the geometries of reactants, transition states, intermediates, and products. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This type of analysis can help rationalize experimentally observed product distributions and regioselectivity. fishersci.ca
Molecular Dynamics Simulations in Chemical System Contexts
While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in a more realistic, explicitly solvated environment.
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and calculating the forces between all atoms using a force field. The simulation then solves Newton's equations of motion to track the positions and velocities of all atoms over a period of time. This allows for the study of conformational changes, solvent interactions, and the formation of intermolecular interactions like hydrogen bonds, providing a dynamic picture of the molecule's behavior in solution.
Thermodynamic Analysis of this compound
Computational and theoretical chemistry provide powerful tools for investigating the thermodynamic properties of molecules, offering insights into their stability and reactivity. For this compound, thermodynamic analysis, including the determination of enthalpies of formation (ΔHf) and Gibbs free energies (ΔGf), is crucial for understanding its potential energy landscape and behavior in chemical reactions. However, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific experimental or theoretical studies focused on the thermodynamic properties of this particular compound.
While detailed research findings and specific data tables for this compound are not available, the general principles of computational thermodynamic analysis can be described. Such investigations would typically employ quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory). These methods solve the electronic Schrödinger equation to determine the electronic energy of the molecule.
From the calculated electronic energy, various thermodynamic properties can be derived. The enthalpy of formation would be calculated by considering the theoretical atomization energy and the experimental enthalpies of formation of the constituent atoms in their standard states. The Gibbs free energy of formation would further incorporate the vibrational, rotational, and translational contributions to the entropy, which are calculated from the vibrational frequencies and the molecular geometry, also obtained from the computational model.
The resulting data would typically be presented in tables, outlining the specific thermodynamic parameters at a standard temperature and pressure (usually 298.15 K and 1 atm). An example of how such data would be structured is provided below. It is important to reiterate that the values in the following tables are hypothetical and for illustrative purposes only, as specific data for this compound is not currently published.
Hypothetical Thermodynamic Data for this compound
| Thermodynamic Parameter | Hypothetical Value (kJ/mol) |
|---|---|
| Enthalpy of Formation (ΔHf) | Data not available |
| Gibbs Free Energy of Formation (ΔGf) | Data not available |
Breakdown of Hypothetical Calculated Thermodynamic Contributions
| Contribution | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |
|---|---|---|
| Electronic Energy | Data not available | Data not available |
| Thermal Correction to Enthalpy | Data not available | Data not available |
In the absence of specific studies on this compound, researchers would rely on data from structurally similar compounds or perform new, dedicated computational studies to obtain the relevant thermodynamic information. Such studies would be invaluable for predicting the compound's stability, its role in reaction mechanisms, and for the rational design of synthetic pathways.
Future Directions in Ethyl 3 Ethylisoxazole 4 Carboxylate Research
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing ethyl 3-ethylisoxazole-4-carboxylate and related isoxazoles lies in the adoption of green and sustainable chemistry principles. Traditional methods often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.com Emerging strategies aim to overcome these limitations by improving efficiency, reducing waste, and enhancing safety.
Key areas of development include:
Energy-Efficient Techniques: Microwave-assisted and ultrasound-promoted syntheses are gaining prominence. bohrium.comnih.gov These methods can significantly enhance reaction rates, leading to higher yields in shorter times and often under milder conditions compared to conventional heating. mdpi.comnih.gov
Green Solvents and Catalysts: A major push is towards replacing toxic organic solvents with environmentally friendly alternatives like water or glycerol. mdpi.combohrium.com Research is also focused on developing recyclable, heterogeneous catalysts and utilizing agro-waste-derived catalysts to minimize environmental impact. bohrium.com One-pot, multi-component reactions in aqueous media represent a particularly sustainable approach. mdpi.com
Atom Economy and Selectivity: Methodologies like "click chemistry," specifically the copper-catalyzed [3+2] dipolar cycloaddition of nitrile oxides and alkynes, offer high regioselectivity and yield, maximizing the incorporation of starting materials into the final product. eresearchco.com Developing syntheses that avoid the formation of positional isomers is crucial for sustainability, as it simplifies purification and reduces waste. orgsyn.org
Exploration of Under-Investigated Chemical Transformations
While the synthesis of the isoxazole (B147169) ring is well-established, the full chemical potential of substituted isoxazoles like this compound remains to be unlocked. The weak N-O bond, a key feature of the isoxazole ring, predisposes it to cleavage under certain conditions, making it a versatile synthetic intermediate. researchgate.netmdpi.com Future research will likely focus on novel transformations that leverage this reactivity.
Promising areas for exploration include:
Photochemistry: The isoxazole ring is known to be photochemically active. Upon UV irradiation, the N-O bond can cleave, leading to rearrangements that can form other heterocyclic systems, such as oxazoles or highly reactive ketenimines via an azirine intermediate. rsc.orgwikipedia.orgnih.gov This opens pathways for converting isoxazoles into a variety of other valuable scaffolds. nih.gov The intrinsic photoreactivity of isoxazoles is also being explored for applications in chemoproteomics as a photo-crosslinking motif. nih.gov
Direct C-H Functionalization: Developing methods for the direct, regioselective functionalization of the isoxazole ring's C-H bonds is a significant frontier. rsc.org Such reactions provide a more atom-economical way to elaborate the core structure without the need for pre-functionalized starting materials.
Ring-Expansion and Transposition Reactions: Isoxazoles can serve as precursors to other, larger heterocyclic systems. For example, molybdenum-mediated ring expansion can convert isoxazole-containing compounds into 4-oxo-1,4-dihydropyridines. nih.gov Further investigation into such skeletal rearrangements could yield novel and efficient routes to complex molecular architectures.
Reductive Ring Opening: The cleavage of the N-O bond can unmask latent functionalities. ijpcbs.com For instance, reductive ring-opening can convert isoxazoles into β-enaminones, which are versatile precursors for synthesizing a variety of other heterocycles, including pyrazoles. mdpi.com
Advanced Applications in Complex Molecular Synthesis and Material Science
The versatility and stability of the isoxazole ring make it an attractive building block for creating complex molecules with specific functions. eresearchco.comijpcbs.com Future applications of this compound will extend beyond its current uses into more advanced and specialized domains.
Complex Molecule Synthesis: The compound serves as a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. researchgate.netchemimpex.com Its functional groups (ester, ethyl group) provide handles for further chemical modification, allowing for its incorporation into larger, more complex structures such as novel antibiotics or anticancer agents. researchgate.netnih.gov
Materials Science: Isoxazole derivatives are being investigated for their potential in materials science. mdpi.comijpcbs.com They can be incorporated into polymers and coatings to enhance properties like chemical resistance and durability. chemimpex.com There is also interest in developing isoxazole-based materials for applications as organic semiconductors and liquid crystals, leveraging the π-conjugated system of the heterocyclic ring. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future developments in this area will likely involve:
Reaction Condition Optimization: ML algorithms, particularly when combined with high-throughput experimentation (HTE), can efficiently screen vast parameter spaces (e.g., catalysts, solvents, temperatures) to identify optimal reaction conditions. beilstein-journals.org Active learning approaches can intelligently guide experimentation, minimizing the number of experiments needed to achieve high yields and selectivity. duke.edu
Predictive Modeling: Researchers have successfully used ML models, such as random forests, to predict the performance of reactions involving isoxazole derivatives. princeton.edu By training models on large datasets of chemical reactions, it's possible to predict the outcome of a new transformation, including the potential for a specific isoxazole to inhibit or participate in a reaction. princeton.edudigitellinc.com This predictive power can save significant time and resources.
Overcoming Data Challenges: A key challenge for ML in chemistry is the quality and diversity of training data, which is often biased by historical trends and lacks negative results. acs.org Future work will focus on generating standardized, high-quality datasets, potentially through automated robotic platforms, to improve the accuracy and novelty of AI-driven predictions for heterocyclic chemistry. acs.orgcas.org Transfer learning is also being explored to improve model performance for less common reactions, such as those forming heterocyclic rings. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 3-ethylisoxazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via cyclization reactions using propargylic N-hydroxycarbamates and nitrile oxides in the presence of copper(I) or ruthenium(II) catalysts under mild conditions . A two-step approach involving condensation of ethyl acetoacetate with aldehydes and subsequent cyclization is also effective. Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), temperature (25–60°C), and solvent polarity (e.g., THF or acetonitrile) to enhance yield and purity. Reaction progress should be monitored via TLC or LC-MS .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves substituent positions and stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight . X-ray crystallography provides definitive structural confirmation by analyzing bond lengths, angles, and crystal packing (e.g., SHELXL refinement ). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer : Store the compound in airtight containers at 2–8°C to prevent degradation. Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Electrostatic discharge risks are mitigated by grounding equipment. Spills are contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste . Emergency eye exposure requires 15-minute flushing with saline, followed by medical evaluation .
Advanced Research Questions
Q. How can computational tools aid in predicting reactivity or crystallographic behavior?
- Methodological Answer : Mercury CSD 2.0 analyzes crystal packing similarities and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Cambridge Structural Database (CSD) data . Density functional theory (DFT) calculations (e.g., Gaussian 16) predict reaction pathways and transition states. For retrosynthesis, AI-driven platforms (e.g., Pistachio/Bkms_metabolic) propose feasible routes by mining Reaxys and PubChem data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements via MTT assay in triplicate). For inconsistent cytotoxicity results, check cell line viability (e.g., HepG2 vs. HEK293) and compound stability in culture media. Synchrotron-based crystallography can clarify target binding modes, while molecular docking (AutoDock Vina) identifies false-positive interactions .
Q. How to design experiments to assess its pharmacokinetic and toxicological profiles?
- Methodological Answer : Conduct in vitro ADMET studies:
- CYP450 inhibition : Use human liver microsomes with luminescent substrates (e.g., P450-Glo™).
- Plasma stability : Incubate compound in rat plasma (37°C, 24h) and quantify via LC-MS/MS.
- Ames test : Employ Salmonella typhimurium strains TA98/TA100 to detect mutagenicity.
Results guide in vivo dosing (e.g., 10–50 mg/kg in murine models) .
Q. What advanced synthetic methodologies improve regioselectivity in isoxazole functionalization?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C) and enhances regioselectivity for C-5 substitution. Transition-metal catalysis (e.g., Pd-catalyzed Suzuki coupling) introduces aryl/heteroaryl groups at specific positions. Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis of derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
- Methodological Answer : In vitro-in vivo correlation (IVIVC) failures often stem from poor bioavailability. Assess logP (octanol-water partition coefficient) to optimize solubility (e.g., >2.5 for CNS penetration). Use pharmacokinetic modeling (e.g., Phoenix WinNonlin) to adjust dosing regimens. Validate target engagement via PET imaging or Western blotting of biomarker expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
